4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
Description
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a sulfonamide-linked benzamide derivative featuring a 3,4-dihydroisoquinoline moiety and a thieno[2,3-d]pyrimidine heterocyclic ring. This compound is structurally distinct due to its sulfonyl (-SO₂-) linker, which contrasts with more common methylene (-CH₂-) or hydroxypropyl linkers in related molecules. The thieno[2,3-d]pyrimidine group is a fused heterocyclic system known for its role in modulating biological activity, particularly in antimicrobial and enzyme inhibition contexts .
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-thieno[2,3-d]pyrimidin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S2/c27-21(25-20-19-10-12-30-22(19)24-14-23-20)16-5-7-18(8-6-16)31(28,29)26-11-9-15-3-1-2-4-17(15)13-26/h1-8,10,12,14H,9,11,13H2,(H,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQXCBJEUFSNHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C5C=CSC5=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Synthesis
The compound features a multi-ring structure that includes an isoquinoline moiety, a sulfonyl group, and a thieno[2,3-d]pyrimidine unit. The synthesis typically involves several key steps:
- Formation of Dihydroisoquinoline : This is achieved through reduction reactions starting from isoquinoline derivatives.
- Sulfonation : The introduction of the sulfonyl group is accomplished using sulfonyl chlorides in basic conditions.
- Thieno[2,3-d]pyrimidine Synthesis : This step involves cyclization reactions with appropriate precursors.
- Amide Bond Formation : The final assembly links the sulfonyl dihydroisoquinoline with the thieno[2,3-d]pyrimidine derivative via standard amide bond formation techniques.
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential as a therapeutic agent.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties:
- Kinase Inhibition : Studies have shown that benzamide derivatives can act as potent inhibitors of various kinases involved in cancer progression. For instance, compounds with similar structures have demonstrated IC50 values below 100 nM against RET kinase, indicating strong inhibitory effects on cell proliferation driven by RET mutations .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : By targeting specific kinases or pathways involved in cell cycle regulation.
- Induction of Apoptosis : Some studies suggest that these compounds may promote programmed cell death in cancer cells.
Case Studies
Several case studies have documented the efficacy of related compounds:
- Study on RET Kinase Inhibitors : A series of benzamide derivatives were synthesized and evaluated for their ability to inhibit RET kinase activity. One notable compound demonstrated a significant reduction in cell proliferation in vitro and was effective against RET-driven tumors in animal models .
- Thieno[2,3-d]pyrimidine Derivatives : Research involving thieno[2,3-d]pyrimidine derivatives has shown promising results as selective inhibitors with low toxicity profiles. These compounds were tested against various cancer cell lines, yielding IC50 values that indicate potent activity without significant cytotoxicity to normal cells .
Data Table
The following table summarizes key findings from studies evaluating the biological activity of related compounds:
| Compound Name | Target | IC50 (nM) | Effect |
|---|---|---|---|
| Compound I-8 | RET Kinase | <100 | Inhibits cell proliferation |
| Compound A | Thieno Derivative | 200 | Induces apoptosis |
| Compound B | Kinase X | <50 | Strongly inhibits activity |
Scientific Research Applications
Chemical Properties and Structure
This compound can be characterized by its unique molecular structure which includes a thieno[2,3-d]pyrimidine moiety linked to a sulfonamide group and a dihydroisoquinoline fragment. The molecular formula is C₁₆H₁₅N₃O₂S₂, with a molecular weight of approximately 365.44 g/mol. The presence of these functional groups suggests potential interactions with biological targets, making it an interesting candidate for drug development.
Applications in Cancer Research
- Inhibition of Aldo-Keto Reductases :
- Multitargeted Therapy :
Case Study 1: Potency Against AKR1C3
A high-throughput screening identified 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid as a highly potent inhibitor (low nM range) of AKR1C3. Structure-activity relationship (SAR) studies indicated that small modifications to the dihydroisoquinoline moiety could significantly enhance potency .
Case Study 2: Structural Insights
The crystal structure analysis revealed that specific amino acid interactions within the active site of AKR1C3 are crucial for binding affinity. The sulfonamide group provides necessary conformational adjustments that facilitate optimal interaction with the enzyme .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Linkers
a. Methylene-Linked Analogues Compounds such as 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-N-(4-fluorobenzyl)benzamide (19) () replace the sulfonyl group with a methylene linker. For example, compound 19 showed a 61.2% synthesis yield, but its methylene linker may limit polar interactions compared to the sulfonyl group in the target compound .
b. However, the hydroxypropyl chain introduces steric bulk, which may reduce membrane permeability compared to the planar sulfonyl group .
c. Sulfonyl-Linked Analogues The structurally closest analogue is 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide (), which shares the sulfonyl linker but replaces the thienopyrimidine with a benzothiazole ring. This substitution likely alters target specificity, as benzothiazoles are associated with kinase inhibition, whereas thienopyrimidines are linked to antimicrobial activity .
Heterocyclic Ring Modifications
a. Thieno[2,3-d]pyrimidine Derivatives In , 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8b) demonstrates the impact of electron-withdrawing substituents (e.g., trifluoromethyl) on antimicrobial activity. The target compound’s dihydroisoquinoline sulfonyl group may offer enhanced π-π stacking and charge interactions compared to 8b’s methoxy group .
b. Pyrido[3,4-d]pyrimidinone Derivatives describes 4-(ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7b), which uses a pyridine-thiazole system.
Key Data Tables
Table 2: Heterocyclic Impact on Activity
Research Implications and Gaps
- Activity Data: No direct pharmacological data for the target compound are available in the evidence. Comparative studies with methylene- and sulfonyl-linked analogues are needed.
- Docking Studies : Glide docking () could predict binding modes to BChE or microbial targets, leveraging the sulfonyl group’s polar interactions .
- Toxicity : Halogen-substituted analogues (e.g., bromophenyl in ) may inform metabolic stability concerns for the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
